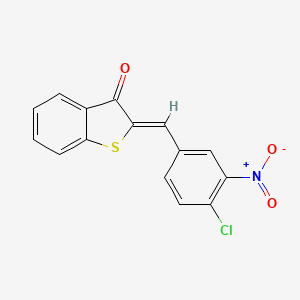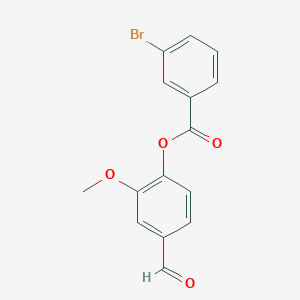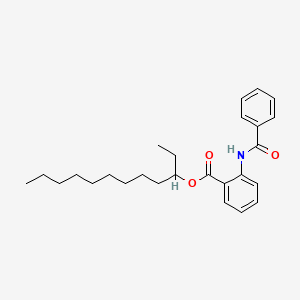![molecular formula C18H18OS2 B11559651 2,2'-[(4-Methoxyphenyl)methanediyl]bis(5-methylthiophene)](/img/structure/B11559651.png)
2,2'-[(4-Methoxyphenyl)methanediyl]bis(5-methylthiophene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-METHOXYPHENYL)(5-METHYLTHIOPHEN-2-YL)METHYL]-5-METHYLTHIOPHENE is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group and two methylthiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-METHOXYPHENYL)(5-METHYLTHIOPHEN-2-YL)METHYL]-5-METHYLTHIOPHENE can be achieved through several synthetic routes. One common method involves the following steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 4-methoxybenzaldehyde, is subjected to a Grignard reaction with a suitable organomagnesium halide to form the corresponding alcohol.
Coupling with Methylthiophene: The intermediate alcohol is then coupled with 5-methylthiophene-2-boronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step forms the desired product, 2-[(4-METHOXYPHENYL)(5-METHYLTHIOPHEN-2-YL)METHYL]-5-METHYLTHIOPHENE.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-METHOXYPHENYL)(5-METHYLTHIOPHEN-2-YL)METHYL]-5-METHYLTHIOPHENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any carbonyl groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-[(4-METHOXYPHENYL)(5-METHYLTHIOPHEN-2-YL)METHYL]-5-METHYLTHIOPHENE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-[(4-METHOXYPHENYL)(5-METHYLTHIOPHEN-2-YL)METHYL]-5-METHYLTHIOPHENE depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the methoxyphenyl and methylthiophene groups can influence its binding affinity and specificity. In materials science, its electronic properties are crucial for its function in devices like OLEDs and OPVs.
Comparison with Similar Compounds
Similar Compounds
2-[(4-METHOXYPHENYL)(5-METHYLTHIOPHEN-2-YL)METHYL]-THIOPHENE: Lacks the additional methyl group on the thiophene ring.
2-[(4-METHOXYPHENYL)(THIOPHEN-2-YL)METHYL]-5-METHYLTHIOPHENE: Lacks the methyl group on the second thiophene ring.
2-[(4-METHOXYPHENYL)(5-METHYLTHIOPHEN-2-YL)METHYL]-THIOPHENE: Lacks the methoxy group on the phenyl ring.
Uniqueness
2-[(4-METHOXYPHENYL)(5-METHYLTHIOPHEN-2-YL)METHYL]-5-METHYLTHIOPHENE is unique due to the presence of both methoxyphenyl and methylthiophene groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in the development of advanced materials and pharmaceuticals.
Properties
Molecular Formula |
C18H18OS2 |
|---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)-(5-methylthiophen-2-yl)methyl]-5-methylthiophene |
InChI |
InChI=1S/C18H18OS2/c1-12-4-10-16(20-12)18(17-11-5-13(2)21-17)14-6-8-15(19-3)9-7-14/h4-11,18H,1-3H3 |
InChI Key |
MNIQFJSJECJHJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(C2=CC=C(C=C2)OC)C3=CC=C(S3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dibromo-6-[(E)-{2-[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11559589.png)
![3-Fluoro-N-({N'-[(E)-(3-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11559609.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11559612.png)
![2-chloro-4,5-difluoro-N-[4-(pentyloxy)phenyl]benzamide](/img/structure/B11559615.png)
![2-[(4aR,5aS,9R,9aS,11bR)-9-hydroxy-9a,11b-dimethyltetradecahydro-1H-spiro[cyclopenta[1,2]phenanthro[8a,9-b]oxirene-2,2'-[1,3]dioxolan]-9-yl]-2-oxoethyl acetate](/img/structure/B11559616.png)
![3-({(E)-[4-(diethylamino)phenyl]methylidene}amino)benzoic acid](/img/structure/B11559617.png)

![4-bromo-N-[(E)-naphthalen-2-ylmethylidene]aniline](/img/structure/B11559619.png)

![2-oxo-N-[4-(pentyloxy)phenyl]-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide](/img/structure/B11559621.png)

![3-fluoro-N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}benzamide](/img/structure/B11559630.png)

![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide](/img/structure/B11559633.png)
